molecular formula C6H8N4O3 B14465648 Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate CAS No. 73591-47-6

Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B14465648
CAS No.: 73591-47-6
M. Wt: 184.15 g/mol
InChI Key: ULFKDFFBPOOMML-UHFFFAOYSA-N
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Description

Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, an amino group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

73591-47-6

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

methyl 5-(2-amino-2-oxoethyl)-2H-triazole-4-carboxylate

InChI

InChI=1S/C6H8N4O3/c1-13-6(12)5-3(2-4(7)11)8-10-9-5/h2H2,1H3,(H2,7,11)(H,8,9,10)

InChI Key

ULFKDFFBPOOMML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN=C1CC(=O)N

Origin of Product

United States

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